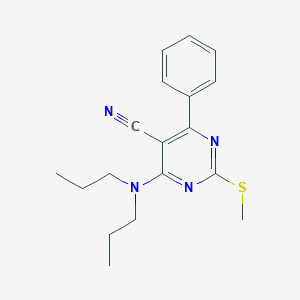
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one is a chemical compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a triazine derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the inhibition of protein kinase CK2 by binding to its ATP-binding site. This leads to the disruption of CK2-mediated signaling pathways, resulting in the inhibition of various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one have been studied extensively. It has been found to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has also been shown to inhibit the growth of tumor xenografts in animal models. Additionally, it has been found to exhibit anti-inflammatory and anti-angiogenic effects, making it a promising tool for studying various diseases such as arthritis and diabetic retinopathy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one in lab experiments is its potent inhibitory effect on protein kinase CK2, which makes it a promising tool for studying various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one in scientific research. One potential area of focus is the development of more potent and selective inhibitors of CK2 using this compound as a starting point. Additionally, the use of this compound in combination with other drugs or therapies for the treatment of various diseases such as cancer and inflammation is an area of active research. Finally, the development of novel drug delivery systems for this compound to improve its solubility and bioavailability is also an area of interest.
Métodos De Síntesis
The synthesis of 3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one involves the reaction of 5-amino-1-pentanol with 3,6-dimethyl-1,2,4-triazine-5,7-dione in the presence of a suitable catalyst. This method has been reported to yield the desired product in good to excellent yields and high purity.
Aplicaciones Científicas De Investigación
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one has been used in various scientific research applications due to its unique properties. It has been found to act as a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation and apoptosis. This makes it a promising tool for studying the role of CK2 in various diseases such as cancer.
Propiedades
Nombre del producto |
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one |
|---|---|
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-(5-hydroxypentylamino)-6-methyl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H16N4O2/c1-7-8(15)11-9(13-12-7)10-5-3-2-4-6-14/h14H,2-6H2,1H3,(H2,10,11,13,15) |
Clave InChI |
VTEWEDOKYXFXPS-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NNC(=NC1=O)NCCCCCO |
SMILES |
CC1=NNC(=NC1=O)NCCCCCO |
SMILES canónico |
CC1=NNC(=NC1=O)NCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)


![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![N-butan-2-yl-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253928.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253929.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B253930.png)
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B253931.png)